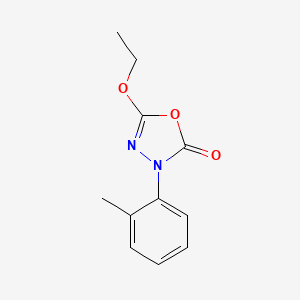

5-Ethoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one

Description

Properties

CAS No. |

62482-25-1 |

|---|---|

Molecular Formula |

C11H12N2O3 |

Molecular Weight |

220.22 g/mol |

IUPAC Name |

5-ethoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C11H12N2O3/c1-3-15-10-12-13(11(14)16-10)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 |

InChI Key |

UVTIVZVIPCXDLS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NN(C(=O)O1)C2=CC=CC=C2C |

Origin of Product |

United States |

Biological Activity

5-Ethoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features an ethoxy group and a 2-methylphenyl moiety attached to the oxadiazole ring, contributing to its biological properties.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds with similar structures showed broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 1 to 64 µg/mL, with some derivatives outperforming established antibiotics like gatifloxacin and oxacillin in specific strains like MRSA .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | TBD |

| Compound 6c | 1 | MRSA (3167 and 3506) |

| Compound 3 | 16 | E. coli (1924) |

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have shown that certain derivatives can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7), acute lymphoblastic leukemia (CEM-13), and melanoma (MEL-8). Specifically, derivatives similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 2: Anticancer Activity of Oxadiazole Derivatives

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Doxorubicin | 10.38 | MCF-7 |

| Compound 5a | 0.12–2.78 | A549 |

The mechanism by which oxadiazole derivatives exert their biological effects often involves the induction of apoptosis through the activation of caspases and modulation of p53 expression levels. Flow cytometry analysis has revealed that these compounds can significantly increase apoptotic markers in cancer cell lines .

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives in clinical settings. For instance:

- Study on Antimicrobial Resistance : A recent study evaluated the resistance patterns of bacterial strains against various oxadiazole derivatives. The results indicated a significant reduction in resistance when treated with these compounds compared to traditional antibiotics.

- Clinical Trials for Cancer Treatment : Preliminary trials involving oxadiazole derivatives demonstrated promising results in reducing tumor size in animal models of breast cancer.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, biological activities, and findings from the literature:

Substituent Effects on Physicochemical Properties

- Ethoxy vs.

- 2-Methylphenyl vs. Nitrophenyl : The 2-methylphenyl group (electron-donating) contrasts with 3-nitrophenyl (electron-withdrawing) in Compound 51. Methyl groups typically enhance metabolic stability, while nitro groups may increase reactivity and reduce solubility .

- Aromatic vs. Alkyl Substituents : 5-Alkyl derivatives (e.g., 5-hexyl) exhibit higher lipophilicity than aromatic analogs, influencing their pharmacokinetic profiles .

Structural and Conformational Insights

- Planarity and Hybridization: The 2-methylphenyl group in the target compound likely maintains planarity with the oxadiazolone core, similar to 5-(2-aminophenyl)-analogs, where substituents minimally disrupt the trigonal geometry of the N3 atom .

- Solubility Trends: Aqueous solubility data for FAAH inhibitors (Table 1 in ) indicate that polar substituents (e.g., hydroxyl, amino) improve solubility, while alkyl/aryl groups reduce it.

Q & A

Q. What are the most reliable synthetic routes for 5-Ethoxy-3-(2-methylphenyl)-1,3,4-oxadiazol-2(3H)-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclization of substituted hydrazides using a carbon dioxide route (CDR) under basic conditions. For example, hydrazides derived from 2-methylbenzoic acid derivatives can be treated with CO₂ in ethanol, yielding oxadiazolones in high purity (89–97%) . Key parameters include:

- Temperature : Maintain 50–60°C during cyclization to ensure complete ring closure .

- Base Selection : Use triethylamine or K₂CO₃ to deprotonate intermediates and facilitate CO₂ insertion .

- Workup : Neutralization with dilute HCl precipitates the product, which can be recrystallized from ethanol for higher purity .

Q. How can the structural identity of the compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

- Enzyme Inhibition : Test against targets like monoamine oxidase B (MAO-B) using fluorometric assays with kynuramine as a substrate. IC₅₀ values for similar oxadiazolones are in the nanomolar range (e.g., 1.4–4.6 nM) .

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity. Compare results with positive controls like doxorubicin .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity to biological targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with MAO-B (PDB: 2V5Z). Key interactions include:

- Hydrogen bonding between the oxadiazolone carbonyl and FAD cofactor.

- π-π stacking of the 2-methylphenyl group with Tyr398 .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity trends. For example, electron-withdrawing groups on the aryl ring enhance MAO-B inhibition .

Q. How can conflicting data on solubility and reactivity be resolved when scaling up synthesis?

Methodological Answer:

- Solubility Optimization : Use Hansen solubility parameters (HSPs) to select solvents. For oxadiazolones, dimethylacetamide (DMA) or DMSO often improve solubility (>50 mg/mL) compared to ethanol (<10 mg/mL) .

- Reactivity Conflicts : If cyclization yields drop at larger scales, employ flow chemistry to maintain consistent temperature and mixing. For example, a microreactor setup at 60°C improves yield reproducibility (±2%) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in oxadiazolone derivatives?

Methodological Answer:

Q. How can crystallographic data resolve ambiguities in tautomeric forms of the oxadiazolone ring?

Methodological Answer:

- X-ray Diffraction : Analyze bond lengths in the oxadiazolone ring. A carbonyl bond length of ~1.21 Å confirms the lactam form (C=O) rather than the lactim tautomer (N–O) .

- Theoretical Calculations : Perform DFT studies (B3LYP/6-311+G**) to compare tautomer energies. The lactam form is typically more stable by 5–10 kcal/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.